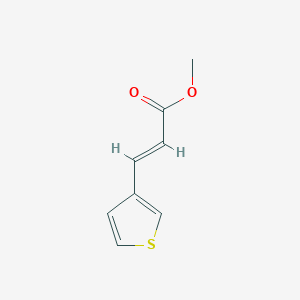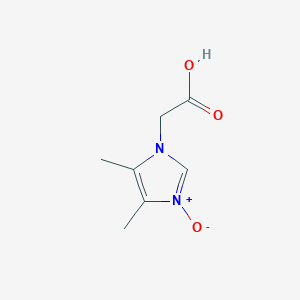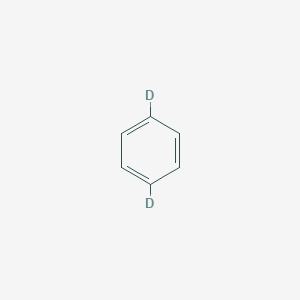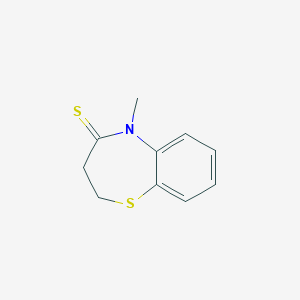
5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione (MBT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. MBT is a sulfur-containing compound that belongs to the family of benzothiazepines. It has a unique chemical structure that makes it an attractive target for the synthesis of new drugs.
Mechanism Of Action
The mechanism of action of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is not fully understood. However, it has been suggested that 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione exerts its biological effects through the modulation of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Biochemical And Physiological Effects
5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and scavenge free radicals. 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has also been shown to reduce inflammation and oxidative stress, and improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the advantages of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione. One area of research is the development of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione-based drugs for the treatment of cancer, infectious diseases, and neurodegenerative disorders. Another area of research is the investigation of the mechanism of action of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione, which could lead to the discovery of new drug targets. Additionally, the development of new synthetic methods for 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione could lead to the production of novel derivatives with enhanced biological activities.
Synthesis Methods
5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione can be synthesized using various methods such as the reaction of 2-aminothiophenol with α-bromoacetophenone, followed by cyclization with sulfur. Another method involves the reaction of 2-mercaptobenzoic acid with α-bromoacetophenone, followed by cyclization with sulfur. The synthesis of 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione is relatively simple and can be achieved in a few steps with high yields.
Scientific Research Applications
5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, antifungal, and antioxidant properties. 5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione has also been reported to exhibit neuroprotective and anti-inflammatory effects.
properties
CAS RN |
130337-43-8 |
|---|---|
Product Name |
5-Methyl-2,3-dihydro-1,5-benzothiazepine-4-thione |
Molecular Formula |
C10H11NS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1,5-benzothiazepine-4-thione |
InChI |
InChI=1S/C10H11NS2/c1-11-8-4-2-3-5-9(8)13-7-6-10(11)12/h2-5H,6-7H2,1H3 |
InChI Key |
JADXRWXCFWMQCI-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CCSC2=CC=CC=C21 |
Canonical SMILES |
CN1C(=S)CCSC2=CC=CC=C21 |
synonyms |
1,5-Benzothiazepine-4(5H)-thione, 2,3-dihydro-5-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



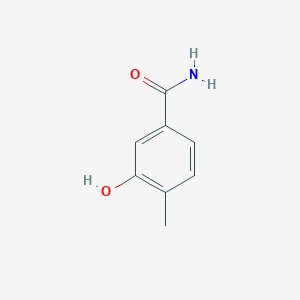
![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)
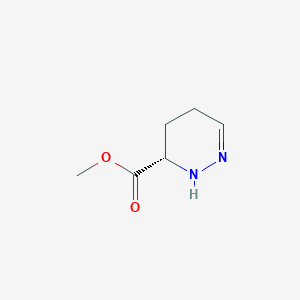
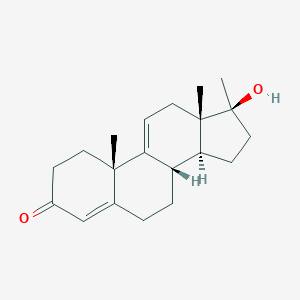
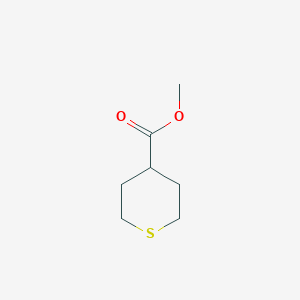
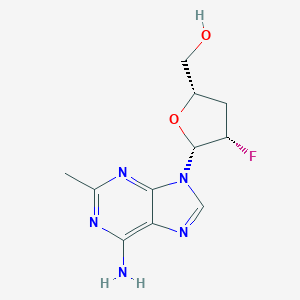
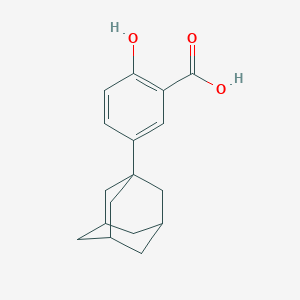
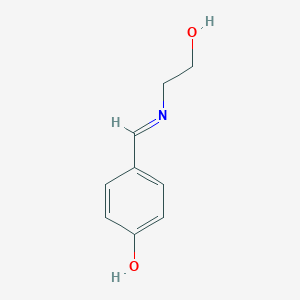
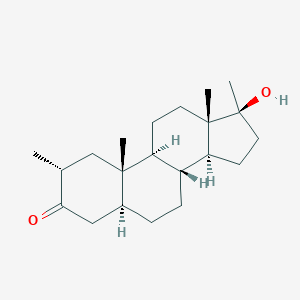
![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)
